2-Hydroxy-1-(4-methoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as acetophenone or 4'-methoxyacetophenone, serves as a valuable building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the methoxy group (OCH3).

- Synthesis of Chalcones: It reacts with various aromatic aldehydes in the presence of a base to form chalcones, which are a class of α,β-unsaturated ketones with diverse biological activities Source: "Chemistry of Chalcones and Related Compounds": .

- Preparation of Heterocyclic Compounds: The reactive carbonyl group allows for further modifications like condensation reactions, enabling the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring [Source: "Heterocyclic Chemistry" by Thomas J. Nielsen].

Medicinal Chemistry:

Research suggests that 2-Hydroxy-1-(4-methoxyphenyl)ethanone possesses potential biological activities, making it an interesting candidate for further investigation in medicinal chemistry.

- Antioxidant Properties: Studies indicate that it exhibits antioxidant activity, potentially offering protection against cell damage caused by free radicals [Source: "Evaluation of antioxidant activity of some acetophenone derivatives" by Mohamed F. Ramadan et al., Molecules (2011) 16(10): 8443-8452].

- Antimicrobial Activity: Research suggests potential antimicrobial activity against certain bacterial and fungal strains [Source: "Synthesis, characterization, and antimicrobial activity of some novel N-substituted acetophenone derivatives" by Abeer M. El-Sawy et al., Molecules (2010) 15(12): 9340-9353].

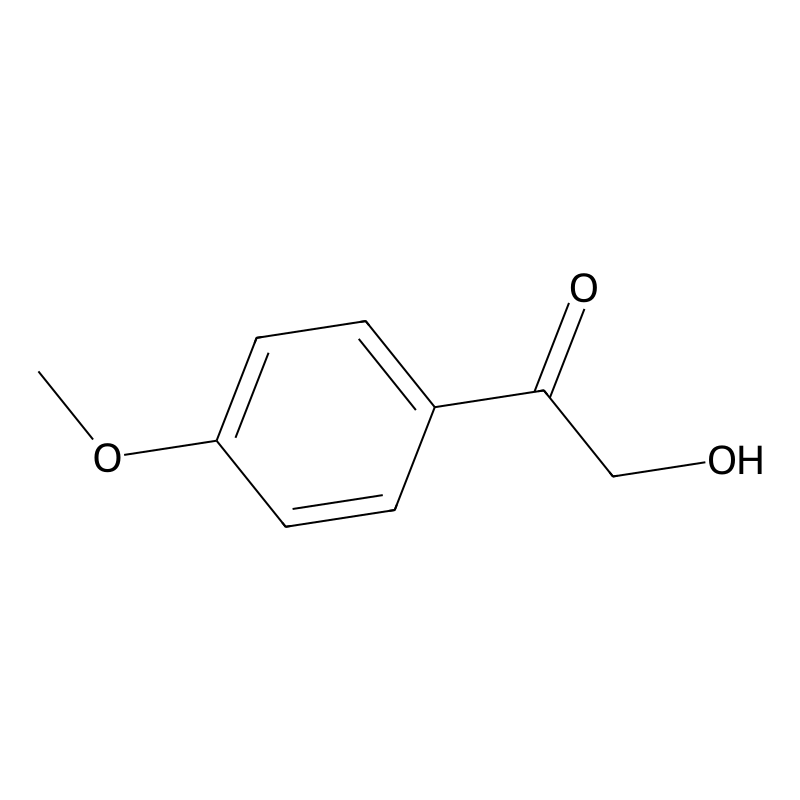

2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as α-hydroxy-4'-methoxyacetophenone, is an organic compound with the molecular formula and a molecular weight of 166.17 g/mol. This compound features a hydroxy group and a methoxy group attached to a phenyl ring, contributing to its reactivity and biological properties. The structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

- Oxidation: The compound can be oxidized to form corresponding quinones using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: It can be reduced to yield alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution reactions, including nitration and halogenation, can occur, facilitated by reagents like nitric acid for nitration or bromine for bromination .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate, Chromium trioxide Acidic conditions Reduction Sodium borohydride, Lithium aluminum hydride Anhydrous solvents Substitution Nitric acid, Bromine Varies based on substitution type

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous solvents |

| Substitution | Nitric acid, Bromine | Varies based on substitution type |

2-Hydroxy-1-(4-methoxyphenyl)ethanone exhibits several biological activities:

- Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

- Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

- Antimicrobial: The compound disrupts microbial cell membranes, leading to cell death .

These properties make it a candidate for therapeutic applications in treating inflammatory diseases and infections.

Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone can be achieved through various methods:

- Fries Rearrangement: This method involves the rearrangement of phenyl acetate derivatives in the presence of aluminum chloride as a catalyst under anhydrous conditions at elevated temperatures.

- Methylation of 2-Hydroxyacetophenone: In industrial settings, this compound can be synthesized by methylating 2-hydroxyacetophenone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

The applications of 2-Hydroxy-1-(4-methoxyphenyl)ethanone include:

- Pharmaceutical Intermediates: Used in the synthesis of various pharmaceutical compounds due to its biological activity.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations.

- Research: Employed in studies related to inflammation and oxidative stress due to its biological effects .

Research has shown that 2-Hydroxy-1-(4-methoxyphenyl)ethanone interacts with several molecular targets. Studies indicate that it can modulate pathways involved in inflammation and oxidative stress response. For instance, it has been demonstrated that this compound inhibits cyclooxygenase activity, which is crucial in the inflammatory process .

Several compounds share structural similarities with 2-Hydroxy-1-(4-methoxyphenyl)ethanone. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Hydroxy-1-(3-methoxyphenyl)ethanone | 87428-52-2 | 0.97 |

| 2-Methoxy-1-(4-methoxyphenyl)ethanone | 21160-26-9 | 0.93 |

| 4-(2-Oxo-2-phenylethoxy)benzaldehyde | 139484-40-5 | 0.90 |

| 1-(4-Hydroxyphenyl)-2-phenoxyethanone | 41978-29-4 | 0.90 |

Uniqueness

What sets 2-Hydroxy-1-(4-methoxyphenyl)ethanone apart from these similar compounds is its specific combination of functional groups that confer distinct biological activities, particularly its potent anti-inflammatory and antioxidant properties. This unique profile makes it a valuable compound in both research and application contexts.

XLogP3

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant